Methyl 3-thiazol-2-yl-benzoate

Description

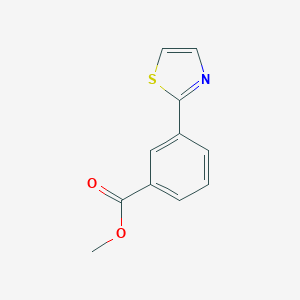

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,3-thiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIVASOYIRWGFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596734 |

Source

|

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-63-1 |

Source

|

| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 3-thiazol-2-yl-benzoate"

An In-depth Technical Guide to the Synthesis of Methyl 3-thiazol-2-yl-benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing Methyl 3-thiazol-2-yl-benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations for constructing the core thiazole-aryl linkage, focusing on modern cross-coupling methodologies. This document will provide detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of different synthetic approaches to empower researchers in the successful synthesis and future exploration of this important molecular scaffold.

Introduction: The Significance of the Thiazole-Aryl Motif

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for molecular recognition at biological targets. The specific substitution pattern of an aryl group on the thiazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 3-thiazol-2-yl-benzoate, with its ester functionality, presents a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules.

Retrosynthetic Analysis and Strategic Planning

The key challenge in the synthesis of Methyl 3-thiazol-2-yl-benzoate lies in the formation of the C-C bond between the thiazole ring and the benzene ring. A retrosynthetic analysis suggests two primary disconnection approaches, both centered around a cross-coupling reaction:

Caption: Retrosynthetic analysis of Methyl 3-thiazol-2-yl-benzoate.

This guide will focus on Disconnection A , utilizing the readily available Methyl 3-bromobenzoate as a key starting material. The choice between Suzuki, Negishi, and Stille couplings will depend on the availability of reagents, catalyst systems, and desired reaction conditions.

Synthetic Methodologies and Experimental Protocols

Synthesis of Key Precursor: Methyl 3-bromobenzoate

The starting material, Methyl 3-bromobenzoate, can be synthesized from 3-bromobenzoic acid via Fischer esterification.

Protocol 1: Fischer Esterification of 3-Bromobenzoic Acid

-

To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent).

-

Add methanol in excess (e.g., 10-20 equivalents), which acts as both solvent and reactant.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromobenzoate.

Palladium-Catalyzed Cross-Coupling Reactions

The central step in this synthesis is the formation of the aryl-thiazole bond. We will detail the protocols for Negishi and Suzuki couplings, which are highly efficient for this type of transformation.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[3] This method is known for its high functional group tolerance and reactivity.

Caption: Negishi coupling for the synthesis of Methyl 3-thiazol-2-yl-benzoate.

Protocol 2: Negishi Coupling of Methyl 3-bromobenzoate and 2-Thiazolylzinc Chloride

-

Preparation of the Organozinc Reagent:

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiazole (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

In a separate flask, dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF and add this solution to the lithiated thiazole at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-thiazolylzinc chloride solution.[4]

-

-

Cross-Coupling Reaction:

-

To the freshly prepared 2-thiazolylzinc chloride solution, add Methyl 3-bromobenzoate (1.2 equivalents).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.[5]

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 3-thiazol-2-yl-benzoate.

-

The Suzuki coupling is another powerful method that utilizes a palladium catalyst to couple an organoboron species with an organic halide.[6] This reaction is known for its mild conditions and the low toxicity of its boron-containing byproducts.

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Methyl 3-bromobenzoate | 618-89-3 [chemicalbook.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-thiazol-2-yl-benzoate (CAS Number 168618-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-thiazol-2-yl-benzoate, with CAS number 168618-63-1, is a heterocyclic compound featuring a benzoate core substituted with a thiazole ring. This molecule holds significant interest within the fields of medicinal chemistry and materials science due to the established biological activities and physicochemical properties of its constituent moieties. The thiazole ring is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, expected analytical characterization, and potential applications of Methyl 3-thiazol-2-yl-benzoate, serving as a foundational resource for researchers engaged in its study and utilization.

Chemical Identity and Properties

Methyl 3-thiazol-2-yl-benzoate is an organic compound with the molecular formula C₁₁H₉NO₂S. Its structure comprises a central benzene ring with a methyl ester group at the 1-position and a thiazole ring at the 3-position.

| Property | Value | Source |

| CAS Number | 168618-63-1 | [4] |

| Molecular Formula | C₁₁H₉NO₂S | [4] |

| Molecular Weight | 219.26 g/mol | |

| IUPAC Name | methyl 3-(1,3-thiazol-2-yl)benzoate | [4] |

| Predicted Boiling Point | 367.8±44.0 °C | [4] |

| Predicted Density | 1.250±0.06 g/cm³ | [4] |

| Predicted pKa | 2.00±0.10 | [4] |

Proposed Synthesis and Mechanism

Step 1: Synthesis of 3-(thiazol-2-yl)benzoic acid

The initial step involves the synthesis of the key intermediate, 3-(thiazol-2-yl)benzoic acid. This can be achieved through a Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings.[5]

Reaction:

-

Reactants: 3-formylbenzoic acid, a suitable α-haloketone (e.g., 2-bromoacetaldehyde), and a sulfur source like thioamide or thiourea.

-

Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or a mixture of ethanol and water, often with heating.

Causality of Experimental Choices:

-

3-formylbenzoic acid: This starting material provides the benzoic acid backbone with the necessary aldehyde functionality for cyclization.

-

α-haloketone: The α-haloketone provides the other two carbon atoms of the thiazole ring. The halogen provides a good leaving group for the cyclization step.

-

Thioamide/Thiourea: This reagent provides the sulfur and nitrogen atoms necessary for the formation of the thiazole heterocycle.

-

Solvent and Temperature: The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the reaction progress. Heating is often required to overcome the activation energy of the reaction.

Step 2: Fischer Esterification to Methyl 3-thiazol-2-yl-benzoate

The second step is a classic Fischer esterification of the synthesized 3-(thiazol-2-yl)benzoic acid to yield the final product.[5][6][7][8]

Reaction:

-

Reactants: 3-(thiazol-2-yl)benzoic acid and methanol.

-

Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is required.[6][9]

-

Conditions: The reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol with the acid catalyst.

Causality of Experimental Choices:

-

Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the methyl ester.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

-

Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, allowing the reaction to reach equilibrium more quickly.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(thiazol-2-yl)benzoic acid

-

To a solution of 3-formylbenzoic acid (1 equivalent) in ethanol, add thioamide (1.1 equivalents).

-

Slowly add 2-bromoacetaldehyde (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-(thiazol-2-yl)benzoic acid.

Step 2: Synthesis of Methyl 3-thiazol-2-yl-benzoate

-

Dissolve 3-(thiazol-2-yl)benzoic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.[5]

-

After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield pure Methyl 3-thiazol-2-yl-benzoate.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Methyl 3-thiazol-2-yl-benzoate.

Analytical Characterization (Predicted)

As experimental data is not publicly available, the following section outlines the expected spectroscopic characteristics of Methyl 3-thiazol-2-yl-benzoate based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Benzoate Ring): Four protons in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (multiplets).

-

Thiazole Protons: Two protons on the thiazole ring, likely appearing as doublets in the aromatic region.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl ester group, expected to be in the range of δ 3.5-4.0 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzoate and thiazole rings.

-

Methyl Carbon: A signal in the upfield region (δ 50-60 ppm) for the methyl ester carbon.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 219, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methyl ester group (-COOCH₃, m/z = 59). Fragmentation of the thiazole ring could also be observed.

Potential Applications in Drug Discovery and Materials Science

The chemical structure of Methyl 3-thiazol-2-yl-benzoate suggests several potential areas of application, primarily driven by the well-documented activities of the thiazole and benzothiazole scaffolds.

Medicinal Chemistry

-

Antimicrobial Agents: Thiazole and benzothiazole derivatives are known to possess significant antibacterial and antifungal activities.[1] This compound could be investigated as a potential antimicrobial agent.

-

Anticancer Agents: The benzothiazole nucleus is present in several compounds with demonstrated antitumor activity.[1][3] Further investigation into the cytotoxic effects of Methyl 3-thiazol-2-yl-benzoate against various cancer cell lines is warranted.

-

Enzyme Inhibition: The thiazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within enzyme active sites. This makes it a valuable scaffold for the design of enzyme inhibitors, for example, targeting kinases or proteases.[10]

-

Anti-inflammatory and Analgesic Activity: Many compounds containing the benzothiazole scaffold have shown anti-inflammatory and analgesic properties.[2]

Materials Science

-

Organic Electronics: Thiazole-containing compounds can exhibit interesting electronic properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

-

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal surfaces, making thiazole derivatives effective corrosion inhibitors.

Safety and Handling

Based on available safety data for similar compounds, Methyl 3-thiazol-2-yl-benzoate is predicted to have the following hazards:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H332: Harmful if inhaled.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

Methyl 3-thiazol-2-yl-benzoate is a compound of significant interest due to its hybrid structure, which combines the functionalities of a benzoate and a thiazole ring system. While specific experimental data for this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known properties of related compounds. As a versatile scaffold, it presents numerous opportunities for further research and development in both medicinal chemistry and materials science. It is hoped that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and potential of this promising molecule.

References

-

5][7][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. neb.com [neb.com]

- 4. METHYL 3-THIAZOL-2-YL-BENZOATE | 168618-63-1 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl Benzoate Synthesis Lab Report - 356 Words | Bartleby [bartleby.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 3-thiazol-2-yl-benzoate

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive exploration of the potential molecular mechanisms underpinning the biological activity of Methyl 3-thiazol-2-yl-benzoate. Leveraging established knowledge of structurally related thiazole and benzoate compounds, this guide proposes a logical, evidence-based framework for future investigation.

Introduction: Unveiling the Potential of a Novel Scaffold

Methyl 3-thiazol-2-yl-benzoate is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester and a thiazole moiety. While the specific biological activity and mechanism of action of this particular molecule are not yet extensively documented in scientific literature, its constituent chemical motifs are prevalent in a wide array of pharmacologically active agents. The thiazole ring is a cornerstone of many therapeutic agents, including anticancer and antimicrobial drugs, while benzoate derivatives are also recognized for their diverse biological activities.[1][2] This guide, therefore, synthesizes existing research on these related compounds to postulate a putative mechanism of action for Methyl 3-thiazol-2-yl-benzoate and to provide a detailed roadmap for its experimental validation.

Based on the well-documented activities of thiazole and benzoate-containing molecules, a primary hypothesized mechanism of action for Methyl 3-thiazol-2-yl-benzoate is the inhibition of key enzymes involved in cellular signaling pathways, particularly protein kinases. This hypothesis is grounded in numerous studies demonstrating that thiazole derivatives can act as potent enzyme inhibitors.[2][3][4]

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

The thiazole core is a prominent feature in several clinically approved kinase inhibitors.[5] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. We postulate that Methyl 3-thiazol-2-yl-benzoate may function as a competitive inhibitor at the ATP-binding site of specific protein kinases.

Postulated Signaling Pathway

Caption: Putative inhibition of the MAPK/ERK signaling pathway by Methyl 3-thiazol-2-yl-benzoate.

Experimental Validation: A Step-by-Step Approach

To rigorously test the hypothesis of kinase inhibition, a multi-faceted experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's activity.

In Vitro Kinase Inhibition Assays

The initial step is to screen Methyl 3-thiazol-2-yl-benzoate against a panel of protein kinases to identify potential targets.

Protocol: Kinase Panel Screening

-

Compound Preparation: Dissolve Methyl 3-thiazol-2-yl-benzoate in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.

-

Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. A broad panel covering different kinase families is recommended.

-

Assay Principle: Employ a suitable assay format, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay, to measure kinase activity.

-

Assay Execution:

-

Add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP to the wells of a microplate.

-

Add the serially diluted Methyl 3-thiazol-2-yl-benzoate to the respective wells. Include appropriate controls (no compound, no enzyme).

-

Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and measure the signal according to the assay manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) for any hits.

Cellular Assays to Confirm Target Engagement

Once potential kinase targets are identified, it is crucial to confirm that Methyl 3-thiazol-2-yl-benzoate can engage these targets within a cellular context.

Protocol: Western Blot Analysis of Phospho-Proteins

-

Cell Culture: Culture a cell line known to have high activity of the target kinase.

-

Compound Treatment: Treat the cells with varying concentrations of Methyl 3-thiazol-2-yl-benzoate for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein as a loading control.

-

-

Data Analysis: Quantify the band intensities and determine the effect of the compound on the phosphorylation of the target kinase's substrate.

Experimental Workflow

Caption: A logical workflow for investigating the mechanism of action of Methyl 3-thiazol-2-yl-benzoate.

Alternative and Complementary Mechanisms

While kinase inhibition is a strong primary hypothesis, the structural motifs of Methyl 3-thiazol-2-yl-benzoate suggest other potential mechanisms that warrant investigation.

-

Phosphatase Inhibition: Some benzoic acid derivatives have been identified as inhibitors of protein phosphatases.[6] These enzymes counteract the activity of kinases, and their inhibition can also have profound effects on cell signaling.

-

Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents.[7][8] Investigations into the antibacterial and antifungal properties of Methyl 3-thiazol-2-yl-benzoate could reveal a different therapeutic potential. For instance, some derivatives inhibit bacterial cell division by targeting the FtsZ protein.[9]

-

Anticonvulsant Activity: Certain benzothiazole derivatives have shown anticonvulsant properties, potentially through modulation of GABAergic neurotransmission.[10]

Data Summary and Interpretation

To facilitate the analysis of experimental results, all quantitative data should be summarized in a clear and concise format.

| Assay | Parameter | Methyl 3-thiazol-2-yl-benzoate | Positive Control |

| Kinase Inhibition | IC50 (µM) for Target Kinase X | Experimental Value | Known Inhibitor IC50 |

| Cell Proliferation | GI50 (µM) in Cell Line Y | Experimental Value | Standard Drug GI50 |

| Apoptosis Induction | % Apoptotic Cells at Z µM | Experimental Value | Inducer of Apoptosis |

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the mechanism of action of Methyl 3-thiazol-2-yl-benzoate. The primary hypothesis of kinase inhibition is supported by a wealth of literature on related thiazole and benzoate compounds. The proposed experimental workflow offers a systematic approach to validate this hypothesis and explore alternative mechanisms. Successful execution of these studies will not only unveil the therapeutic potential of this novel compound but also contribute to the broader understanding of the structure-activity relationships of thiazole-based therapeutics. Further investigations could include lead optimization to enhance potency and selectivity, as well as in vivo studies to assess efficacy and safety in preclinical models.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.

- Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.

- Synthesis and antibacterial activity of 2-(3-oxobenzo[d]isothiazol2(3H)-yl)

- Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central.

- Methyl benzo

- Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. NIH.

- Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Deriv

- Recent insights into antibacterial potential of benzothiazole deriv

- (PDF) Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery.

- Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative.

- METHYL 3-THIAZOL-2-YL-BENZO

- Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem - NIH.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph

- Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Google Search.

- Thiazoles that have recently been designed and produced as possible anticancer agents.

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][11]diazepin-2-ylamino)benzoate. Google Search.

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed.

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC - PubMed Central.

- 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PMC - NIH.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

The Synthetic Versatility of Methyl 3-thiazol-2-yl-benzoate: A Gateway to Novel Therapeutics

Introduction: Unveiling the Potential of a Core Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a cornerstone in the design of novel therapeutic agents. Within this esteemed class of heterocycles, Methyl 3-thiazol-2-yl-benzoate emerges as a key chemical intermediate, a versatile building block poised for the synthesis of a diverse array of potentially potent molecules. While direct therapeutic applications of this specific ester are not extensively documented, its true value lies in its latent potential as a precursor to compounds with significant pharmacological activities, including anticancer, neuroprotective, and antiviral effects.[1][2][3][4][5][6] This technical guide will provide an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the prospective research applications of Methyl 3-thiazol-2-yl-benzoate, offering a roadmap for its utilization in drug discovery and development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of Methyl 3-thiazol-2-yl-benzoate is fundamental to its application in synthetic chemistry. The table below summarizes its key properties.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂S |

| CAS Number | 168618-63-1 |

| Molecular Weight | 219.26 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |

Note: Some physical properties are predicted based on the chemical structure and data for analogous compounds.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of Methyl 3-thiazol-2-yl-benzoate can be achieved through established methods of thiazole ring formation, most notably the Hantzsch thiazole synthesis or variations thereof. A plausible and efficient synthetic route is outlined below.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of the thiazole ring, which is the core of Methyl 3-thiazol-2-yl-benzoate.

Step 1: Synthesis of 3-Carbomethoxythiobenzamide

-

To a solution of methyl 3-cyanobenzoate in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add hydrogen sulfide gas or a source such as sodium hydrosulfide.

-

The reaction mixture is stirred at room temperature or with gentle heating until the conversion of the nitrile to the thioamide is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified by recrystallization or column chromatography.

Step 2: Cyclocondensation to form the Thiazole Ring

-

The purified 3-carbomethoxythiobenzamide is dissolved in a suitable solvent, such as ethanol or acetone.

-

An α-halo ketone or α-halo aldehyde, for instance, 2-chloroacetaldehyde, is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as indicated by TLC.

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude Methyl 3-thiazol-2-yl-benzoate.

-

Final purification is achieved through column chromatography on silica gel.

Caption: Synthetic workflow for Methyl 3-thiazol-2-yl-benzoate.

Gateway to Diverse Functionality: Key Chemical Transformations

The true utility of Methyl 3-thiazol-2-yl-benzoate lies in its capacity to undergo a variety of chemical transformations, providing access to a wide range of derivatives. The ester and the thiazole ring are the primary sites for chemical modification.

Hydrolysis of the Ester

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(thiazol-2-yl)benzoic acid, under basic (e.g., NaOH or KOH in methanol/water) or acidic (e.g., HCl or H₂SO₄ in water) conditions. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides and other esters.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is a cornerstone of medicinal chemistry, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.

Modification of the Thiazole Ring

The thiazole ring itself can be a site for further functionalization, although it is generally less reactive than the benzoate portion. Electrophilic substitution reactions can occur, with the position of substitution depending on the reaction conditions and the directing effects of the existing substituents.

Caption: Key chemical transformations of the core molecule.

Research Applications: A Landscape of Therapeutic Possibilities

The derivatives of Methyl 3-thiazol-2-yl-benzoate are predicted to exhibit a wide range of biological activities, drawing parallels from the extensive research on analogous thiazole-containing compounds.

Anticancer Agents

Thiazole derivatives are well-established as potent anticancer agents.[2][4][5][6][7][8] They have been shown to inhibit various cancer-related targets, including protein kinases and enzymes involved in cancer cell metabolism. For instance, some thiazole derivatives have demonstrated significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[2] The structural motif of Methyl 3-thiazol-2-yl-benzoate provides a foundation for the design of novel inhibitors targeting enzymes like human lactate dehydrogenase A (hLDHA), a key player in cancer metabolism.[5]

Hypothetical Application Workflow: Development of a Kinase Inhibitor

-

Synthesis of an Amide Library: Synthesize a library of amide derivatives by coupling 3-(thiazol-2-yl)benzoic acid with a diverse set of amines.

-

In Vitro Kinase Inhibition Assays: Screen the synthesized compounds against a panel of protein kinases known to be implicated in cancer progression.

-

Cell-Based Assays: Evaluate the most potent kinase inhibitors for their cytotoxic effects on various cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Analyze the data to establish a clear relationship between the chemical structure of the derivatives and their biological activity, guiding the design of more potent and selective inhibitors.

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Thiazole-based compounds have shown promise as acetylcholinesterase (AChE) inhibitors, which are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] The thiazole ring can participate in key interactions within the active site of the AChE enzyme. Molecular modeling studies have shown that thiazole derivatives can adopt binding poses similar to known AChE inhibitors like donepezil.[1]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

-

Prepare Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme and Inhibitor Incubation: Pre-incubate the AChE enzyme with varying concentrations of the thiazole derivatives for a specified period.

-

Initiate Reaction: Add the substrate, acetylthiocholine iodide, to initiate the enzymatic reaction.

-

Measure Absorbance: Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.

-

Calculate IC₅₀: Determine the concentration of the inhibitor that causes 50% inhibition of AChE activity (IC₅₀ value).

Antiviral Agents

The thiazole scaffold is present in several antiviral drugs.[9] For example, thiazolide analogs have demonstrated broad-spectrum antiviral activity against various DNA and RNA viruses.[9] The development of prodrugs, such as amino acid esters of thiazolides, has been explored to improve their pharmacokinetic properties.[9][10] This suggests that derivatives of Methyl 3-thiazol-2-yl-benzoate could be investigated for their potential as novel antiviral agents.

Conclusion and Future Directions

Methyl 3-thiazol-2-yl-benzoate is a strategically important chemical intermediate with significant potential in the field of drug discovery. While not a therapeutic agent in itself, its versatile chemical nature allows for the synthesis of a vast library of derivatives. The extensive body of research on the biological activities of thiazole-containing compounds strongly suggests that the derivatives of Methyl 3-thiazol-2-yl-benzoate are likely to possess valuable pharmacological properties, particularly in the areas of oncology, neurodegenerative diseases, and virology. Future research should focus on the efficient and scalable synthesis of this core scaffold and the exploration of its chemical space to generate novel compounds for biological screening. The insights provided in this guide aim to catalyze further investigation into the promising applications of this versatile building block.

References

- Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega.

- Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- Demirbas, N., et al. (2016). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

- El-Sayed, M. A., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro)

- Gong, L., et al. (2005). Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity.

- Stachulski, A. V., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. ACS Bio & Med Chem Au.

- Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.

- BenchChem. (2025). Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. BenchChem.

- Kryshchyshyn, A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal.

- Request PDF. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.

- Singh, P., et al. (2023).

- Stachulski, A. V., et al. (2023). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. PubMed Central.

- Suda, T., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry.

- ChemicalBook. (n.d.).

- de Oliveira, R. B., et al. (2018).

- Chance, M. R. A., et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy.

- Scribd. (n.d.). Pharmaceutical | PDF | Molecules | Hydrogen Compounds. Scribd.

- ChemicalBook. (n.d.). Ethyl 3-(1,3-thiazol-2-yl)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. jpionline.org [jpionline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 3-thiazol-2-yl-benzoate Analogs in Drug Discovery

This guide provides an in-depth exploration of Methyl 3-thiazol-2-yl-benzoate analogs, a promising class of compounds in modern medicinal chemistry. We will delve into the synthetic rationale, key biological targets, and the overarching strategy for developing these molecules from hit-to-lead, tailored for researchers and professionals in the drug development sector.

Introduction: The Thiazole Scaffold as a Privileged Structure

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This scaffold is present in numerous FDA-approved drugs and natural products, including Vitamin B1 (Thiamine).[2] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing interactions with biological targets. Thiazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6]

The Methyl 3-thiazol-2-yl-benzoate core combines the versatile thiazole moiety with a methyl benzoate group, creating a scaffold ripe for chemical modification. This structure serves as an excellent starting point for generating libraries of analogs with diverse physicochemical properties, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.

Synthetic Strategies for Thiazolyl-Benzoate Analogs

The construction of the thiazole ring is a foundational step in synthesizing this class of compounds. The most common and robust method is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, this typically involves reacting a 3-(bromoacetyl)benzoate with a suitable thioamide.

Variations in the final analog can be introduced at multiple stages:

-

Starting Materials : Utilizing different substituted thioamides or α-haloketones allows for diversification at the thiazole ring.

-

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be employed on a halogenated benzoate precursor to introduce the thiazole moiety.

-

Post-Synthesis Modification : The ester group of the methyl benzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides, further expanding the chemical space.[7]

Field-Proven Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines a general, two-step synthesis for a representative Methyl 3-(4-phenylthiazol-2-yl)benzoate analog.

Step 1: Synthesis of Methyl 3-(bromoacetyl)benzoate

-

Rationale : This step creates the α-haloketone intermediate required for the Hantzsch synthesis. Friedel-Crafts acylation followed by bromination is a standard approach.

-

Procedure : a. To a solution of methyl 3-acetylbenzoate (1 eq.) in glacial acetic acid, add pyridinium tribromide (1.1 eq.) portion-wise at room temperature. b. Stir the reaction mixture at 60°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC). c. Upon completion, pour the reaction mixture into ice-cold water. d. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the crude product. e. Purify by recrystallization from ethanol.

Step 2: Hantzsch Thiazole Synthesis

-

Rationale : This is the key cyclocondensation step that forms the desired thiazole ring.

-

Procedure : a. Dissolve Methyl 3-(bromoacetyl)benzoate (1 eq.) and thiobenzamide (1 eq.) in absolute ethanol. b. Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC. c. Cool the reaction mixture to room temperature. The product often precipitates out of the solution. d. Filter the solid, wash with cold ethanol, and dry. e. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Key Biological Targets and Mechanisms of Action

Thiazole-containing compounds are recognized for their ability to interact with a wide range of biological targets, often functioning as competitive inhibitors in the ATP-binding pockets of enzymes.[5][8]

Protein Kinase Inhibition

A significant area of investigation for thiazole derivatives is the inhibition of protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[9]

-

Tyrosine Kinases : Many thiazole-based drugs, such as the FDA-approved Dasatinib, target tyrosine kinases.[10] Analogs of Methyl 3-thiazol-2-yl-benzoate have shown potential as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][11] Inhibition of these receptors can block downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[11]

-

Serine/Threonine Kinases : These kinases are also important targets. For instance, Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, are often targeted in cancer therapy.[11] Thiazole derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[11] Additionally, B-RAF, a kinase frequently mutated in melanoma, has been successfully targeted by thiazole-containing inhibitors.[12]

Below is a diagram illustrating the general mechanism of EGFR inhibition.

Caption: EGFR signaling pathway and its inhibition by a thiazole analog.

Other Enzymatic Targets

Beyond kinases, these analogs have been explored as inhibitors of other crucial enzymes:

-

Lactate Dehydrogenase A (LDHA) : In cancer cells, there is a metabolic shift towards glycolysis, a phenomenon known as the Warburg effect. LDHA is a key enzyme in this process. Thiazole-based small molecules have been designed to inhibit human LDHA (hLDHA), effectively starving cancer cells.[2]

-

DNA Gyrase : In the realm of antibacterial agents, thiazole derivatives have shown inhibitory activity against bacterial DNA gyrase, an enzyme essential for DNA replication.[8]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the Methyl 3-thiazol-2-yl-benzoate scaffold has led to its investigation in several therapeutic areas.[3][4]

Oncology

Cancer remains the most explored application for these compounds.[10] The ability to tune the molecule to selectively inhibit specific kinases makes it a powerful tool in targeted cancer therapy.[8][9]

Structure-Activity Relationship (SAR) Insights: The biological activity of these analogs is highly dependent on the substituents at various positions.

-

Position 4 of the Thiazole Ring : Substitution at this position with different aryl groups can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups on this phenyl ring can modulate binding affinity.

-

The Benzoate Moiety : Modifications here are crucial. Converting the methyl ester to amides often improves pharmacokinetic properties and can introduce new hydrogen bonding interactions with the target protein.

-

Halogenation : The presence of halogens like chlorine or bromine on the aromatic rings can enhance cytotoxic effects.[13]

Table 1: Example SAR Data for Thiazole Analogs as Kinase Inhibitors

| Analog ID | R1 (Thiazole-4-pos) | R2 (Benzoate-ester modification) | Target Kinase | IC50 (nM) |

| A-01 | Phenyl | -OCH3 | EGFR | 153 |

| A-02 | 4-Chlorophenyl | -OCH3 | EGFR | 98 |

| A-03 | 4-Methoxyphenyl | -OCH3 | EGFR | 210 |

| B-01 | Phenyl | -NH(CH2)2OH | EGFR | 75 |

| B-02 | 4-Chlorophenyl | -NH(CH2)2OH | EGFR | 42 |

(Note: Data is hypothetical, based on trends described in literature such as reference[14])

As seen in the table, the addition of a chlorine atom (A-02 vs. A-01) enhances potency. Furthermore, converting the ester to an amide (B-series vs. A-series) generally leads to a significant increase in inhibitory activity.

Anti-inflammatory and Analgesic Applications

Chronic inflammation is linked to numerous diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties.[6] Some benzothiazole analogs have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for developing non-opioid analgesics.[15]

A Validated Drug Discovery Workflow

Developing a successful drug candidate from a chemical scaffold requires a systematic and iterative process.

Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

-

Rationale : This assay quantitatively measures the ability of a test compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Procedure : a. Prepare a reaction buffer containing the EGFR enzyme, a suitable peptide substrate, and ATP. b. Add serial dilutions of the thiazole analog (test compound) to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls. c. Initiate the kinase reaction by adding the ATP/substrate solution and incubate at 30°C for 1 hour. d. Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction. e. Measure the luminescence signal using a plate reader. f. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The diagram below outlines a typical workflow for advancing a hit compound.

Caption: Iterative workflow for drug discovery and lead optimization.

Conclusion and Future Directions

The Methyl 3-thiazol-2-yl-benzoate scaffold represents a highly "privileged" structure in drug discovery. Its synthetic tractability and the diverse biological activities of its analogs make it an attractive starting point for developing novel therapeutics, particularly in oncology.[10] Future research will likely focus on:

-

Improving Selectivity : Designing analogs that can selectively inhibit a specific kinase isoform to minimize off-target effects.

-

Targeting Drug Resistance : Developing compounds that are effective against mutated forms of kinases that confer resistance to existing therapies.

-

Exploring New Therapeutic Areas : Expanding the application of these analogs to neurodegenerative diseases, metabolic disorders, and infectious diseases.

The continued exploration of this chemical space, guided by rational design and robust biological evaluation, holds significant promise for the discovery of next-generation medicines.

References

-

ResearchGate. (2025, August 7). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of heterocyclic Compounds. Available from: [Link]

-

Bentham Science. (2023, September 1). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

-

PubMed Central. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Available from: [Link]

-

Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Available from: [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

-

ACS Publications. (2023, May 10). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Available from: [Link]

-

RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

-

PubMed. (2016, November 10). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Available from: [Link]

-

MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

-

PubMed Central. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]

-

PubMed Central. (n.d.). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. Available from: [Link]

-

PubMed Central. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]

-

RSC Publishing. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

-

Bentham Science. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available from: [Link]

-

Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]

-

ResearchGate. (n.d.). Biological Screening and Structure Activity relationship of Benzothiazole. Available from: [Link]

-

eScholarship.org. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Available from: [Link]

-

ResearchGate. (2025, October 4). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available from: [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

PubMed. (2022, November 5). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Available from: [Link]

-

PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available from: [Link]

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

Methyl 3-thiazol-2-yl-benzoate: A Technical Guide to Investigating Its Biological Potential

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel compound, Methyl 3-thiazol-2-yl-benzoate. While direct experimental data on this specific molecule is not yet prevalent in published literature, its structural motifs—a thiazole ring linked to a methyl benzoate scaffold—suggest a strong likelihood of interesting pharmacological properties. This document synthesizes the known biological activities of structurally related thiazole and benzothiazole derivatives to postulate potential therapeutic applications for Methyl 3-thiazol-2-yl-benzoate, with a primary focus on anticancer, anti-inflammatory, and antimicrobial activities. Detailed, field-proven experimental protocols are provided to enable a systematic and rigorous evaluation of these potential activities, empowering researchers to unlock the therapeutic promise of this compound.

Introduction: Unveiling a Compound of Interest

Methyl 3-thiazol-2-yl-benzoate is a heterocyclic compound featuring a five-membered thiazole ring attached to a methyl benzoate backbone. The thiazole nucleus is a prominent scaffold in a multitude of clinically significant drugs, renowned for its diverse pharmacological activities.[1] These activities range from anticancer and anti-inflammatory to antimicrobial and anticonvulsant effects.[2] The methyl benzoate moiety, while often used as a building block in synthesis, can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The unique combination of these two fragments in Methyl 3-thiazol-2-yl-benzoate makes it a compelling candidate for biological investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | |

| Molecular Weight | 219.26 g/mol | [4] |

| Boiling Point | 367.8±44.0 °C (Predicted) | |

| Density | 1.250±0.06 g/cm³ (Predicted) | [5] |

| pKa | 2.00±0.10 (Predicted) | [5] |

| Purity | 95% | [4] |

Safety and Handling

Preliminary safety data indicates that Methyl 3-thiazol-2-yl-benzoate should be handled with care in a laboratory setting.[5]

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Postulated Biological Activities and Investigative Strategies

Based on the extensive literature on thiazole-containing compounds, we hypothesize that Methyl 3-thiazol-2-yl-benzoate may exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The following sections outline the rationale for these hypotheses and provide detailed protocols for their experimental validation.

Potential Anticancer Activity

The thiazole moiety is a cornerstone in the architecture of numerous anticancer agents.[1] Clinically used drugs such as Dasatinib and Ixabepilone feature this heterocyclic core.[1] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[1][6]

A systematic approach is crucial to determine the anticancer potential of Methyl 3-thiazol-2-yl-benzoate. The following workflow is recommended:

Caption: Workflow for anticancer activity evaluation of Methyl 3-thiazol-2-yl-benzoate.

Protocol 2.1.2.1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[7] The MTT enters the mitochondria of living cells where it is reduced to an insoluble, purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Methyl 3-thiazol-2-yl-benzoate (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Methyl 3-thiazol-2-yl-benzoate in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 2.1.2.2: Western Blot for Apoptosis Markers

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[9][10]

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Methyl 3-thiazol-2-yl-benzoate at its IC₅₀ concentration for 24-48 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the expression of apoptotic markers.

Potential Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, or by modulating pro-inflammatory signaling pathways like NF-κB.[11][12]

Caption: Workflow for anti-inflammatory activity evaluation of Methyl 3-thiazol-2-yl-benzoate.

Protocol 2.2.2.1: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation for screening anti-inflammatory drugs.[13][14] Injection of carrageenan into the rat paw induces a biphasic inflammatory response.[15]

Materials:

-

Wistar rats (180-200 g)

-

Methyl 3-thiazol-2-yl-benzoate

-

Carrageenan (1% w/v in saline)

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the animals into groups: control, standard, and test groups (different doses of the compound).

-

Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[16]

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema.

Potential Antimicrobial Activity

Benzothiazole and thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19]

Caption: Workflow for antimicrobial activity evaluation of Methyl 3-thiazol-2-yl-benzoate.

Protocol 2.3.2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient broth/agar for bacteria, Sabouraud dextrose broth/agar for fungi

-

Methyl 3-thiazol-2-yl-benzoate

-

Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound and standard drugs.

-

Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

The structural features of Methyl 3-thiazol-2-yl-benzoate strongly suggest that it is a molecule of significant biological interest. The experimental workflows and detailed protocols provided in this guide offer a robust starting point for a comprehensive investigation into its potential anticancer, anti-inflammatory, and antimicrobial activities. Positive results from these initial screenings would warrant further in-depth mechanistic studies, structure-activity relationship (SAR) analyses, and preclinical development. The systematic exploration of this and similar novel chemical entities is essential for the discovery of new therapeutic agents to address unmet medical needs.

References

-

SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - WJPMR. (2020, November 19). Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). Retrieved from [Link]

-

Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (2023, May 22). Retrieved from [Link]

-

Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. (n.d.). Retrieved from [Link]

-

CAS#:20000-51-5 | 3-benzothiazol-2-yl-benzoic acid methyl ester | Chemsrc. (2025, August 25). Retrieved from [Link]

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29). Retrieved from [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31). Retrieved from [Link]

-

Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15). Retrieved from [Link]

-

In vivo tumor models - Stanford Medicine. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved from [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - ResearchGate. (2023, October 9). Retrieved from [Link]

-

(PDF) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (2025, September 4). Retrieved from [Link]

-

Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021, June 4). Retrieved from [Link]

-

Carrageenan-Induced Paw Edema Model - Charles River Laboratories. (n.d.). Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

-

Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (2023, May 10). Retrieved from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

-

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid - PubChem. (n.d.). Retrieved from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017, January 5). Retrieved from [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. (n.d.). Retrieved from [Link]

-

Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.). Retrieved from [Link]

- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).

-

Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26). Retrieved from [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26). Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Benzoic acid methyl ester - Carl ROTH. (n.d.). Retrieved from [Link]

-

(PDF) From lab to animal facility: A complete guide for tumor xenograft model creation. (2025, November 15). Retrieved from [Link]

-